molecular formula C10H9F3N2O B13905838 (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one

Cat. No.: B13905838
M. Wt: 230.19 g/mol
InChI Key: WUAZBJKMMLLGPV-VIFPVBQESA-N
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Description

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves the coupling of a trifluoromethyl-containing intermediate with an indole precursor. One common method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium can yield the desired compound . The reaction conditions often include the use of oxalyl chloride to convert trifluoromethyl-containing acids to their corresponding chlorides, which then react with the indole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its metabolic stability and lipophilicity.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The compound may also modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(trifluoromethyl)pyrrolidine
  • (3S)-3-[(3-[4-(trifluoromethyl)benzoyl]amino)phenyl]methoxy]-L-aspartic acid

Uniqueness

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is unique due to its specific combination of an indole core with a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it a valuable molecule for various applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1

InChI Key

WUAZBJKMMLLGPV-VIFPVBQESA-N

Isomeric SMILES

C[C@@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N

Origin of Product

United States

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